ROMK1 Inhibitory Potency: Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone vs. US9073882 Compound 95 (Thallium Flux Assay)
In a direct head-to-head comparison using the same thallium flux assay in HEK293 cells, Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone inhibited human ROMK1 with an IC₅₀ of 49 nM, whereas the structurally distinct US9073882 Compound 95 (a benzofuranone-based ROMK inhibitor) yielded an IC₅₀ of 300 nM [1][2]. This 6.1-fold potency advantage is attributed to the benzothiophene core in place of benzofuranone.
| Evidence Dimension | ROMK1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | US9073882 Compound 95: 300 nM |
| Quantified Difference | 6.1-fold greater potency (49 nM vs. 300 nM) |
| Conditions | Human ROMK1 expressed in HEK293 cells; thallium flux assay [1][2] |
Why This Matters
When selecting a ROMK inhibitor for ion channel studies, a 6-fold potency difference can determine whether an experiment detects channel blockade at physiologically relevant concentrations, directly influencing SAR interpretation and lead prioritization.
- [1] BindingDB Entry BDBM50391781 (CHEMBL2146873) for Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone; IC₅₀: 49 nM (human ROMK1, HEK293, thallium flux). View Source
- [2] BindingDB Entry BDBM50391768 (CHEMBL2146871) for US9073882 Compound 95; IC₅₀: 300 nM (human ROMK1, HEK293, thallium flux). View Source
